2-anilino-5-isopentyl-6-methyl-4(3H)-pyrimidinone
Beschreibung
2-Anilino-5-isopentyl-6-methyl-4(3H)-pyrimidinone is a pyrimidinone derivative featuring:
- C-2 substitution: Anilino (phenylamino) group, enabling π-π interactions with biological targets.
- C-5 substitution: Isopentyl (branched aliphatic chain), enhancing lipophilicity and membrane permeability.
- C-6 substitution: Methyl group, a common moiety in bioactive pyrimidinones for steric stabilization.
This compound’s structural framework is associated with diverse biological activities, including antimicrobial and receptor modulation, though specific data on its efficacy requires extrapolation from analogs ().
Eigenschaften
IUPAC Name |
2-anilino-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)9-10-14-12(3)17-16(19-15(14)20)18-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZMJDBDSSBANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-anilino-5-isopentyl-6-methyl-4(3H)-pyrimidinone is a compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its pyrimidine core, which is essential for its biological activity. The substituents on the pyrimidine ring significantly influence its interaction with biological targets, particularly kinases.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound primarily acts as a kinase inhibitor . Kinases are enzymes that play a critical role in various cellular processes, including cell proliferation and survival. Inhibition of specific kinases can lead to reduced cell growth and induction of apoptosis in cancer cells.
Case Studies and Findings
- Antiproliferative Activity : Research indicates that derivatives of pyrimidinone compounds exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that certain substituted pyrimidines can induce apoptosis in prostate cancer (PC-3) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range .
- Selectivity : The selectivity of this compound towards specific kinases has been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications on the aniline ring can enhance selectivity for certain kinases while minimizing off-target effects .
- In Vivo Studies : In vivo experiments have demonstrated that this compound can effectively reduce tumor growth in animal models without significant toxicity to normal tissues, indicating a favorable therapeutic index .
Table 2: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Range | Notes |
|---|---|---|---|
| Antiproliferative | PC-3, HCT116 | 55 nM - 90 nM | Induces apoptosis |
| Kinase Inhibition | Various | Low µM | Selective inhibition |
| In Vivo Efficacy | Tumor models | N/A | Reduced tumor growth |
Research Findings and Implications
The biological activity of this compound highlights its potential as a therapeutic agent in oncology. The ability to selectively inhibit kinases involved in cancer progression presents opportunities for developing targeted therapies with reduced side effects.
Future Directions
Further research is needed to explore:
- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.
- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidinone derivatives, including 2-anilino-5-isopentyl-6-methyl-4(3H)-pyrimidinone. Research has shown that various pyrimidinone compounds exhibit significant antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid.
Case Study: Antimicrobial Screening
A series of pyrimidinone derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that many compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives showed minimal inhibitory concentrations (MIC) that were lower than those of standard reference drugs, suggesting a promising therapeutic potential in treating infections .
| Compound | Bacterial Activity | Fungal Activity |
|---|---|---|
| This compound | Good | Moderate |
| Reference Drug (Streptomycin) | Excellent | Moderate |
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. Pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assay
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells (A549). The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity. Results indicated that higher concentrations of the compound significantly reduced cell viability in cancerous cells while showing lower toxicity towards normal cells .
| Cell Line | IC50 (µM) | Toxicity on Normal Cells |
|---|---|---|
| MCF-7 | 15 | Low |
| A549 | 20 | Low |
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) inhibitors are crucial in managing inflammation and pain. Compounds similar to this compound have been explored for their ability to selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Case Study: In Silico Studies
Molecular docking studies have shown that this compound binds effectively to the COX-2 active site, demonstrating a favorable binding affinity compared to traditional NSAIDs like indomethacin. These findings suggest that this compound could be developed as a selective COX-2 inhibitor with potential applications in pain management and anti-inflammatory therapies .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- C-5 Substituents: Isopentyl (branched aliphatic) may improve lipophilicity vs. benzyl (aromatic), which enhances receptor binding via π-stacking but reduces solubility .
- C-2 Substituents: Anilino groups are associated with antibacterial activity in pyrimidinones (e.g., IC50 = 2.5–2.9 µM in analogs with pyridine rings) but may introduce cytotoxicity (IC50 = 3.2–5.4 µM) .
Cytotoxicity and Solubility
- Cytotoxicity: Pyrimidinones with pyridine rings (e.g., ’s compounds and ) exhibit cytotoxicity (IC50 = 3.2–5.4 µM), whereas non-aromatic C-5 substituents (e.g., methyl, isopentyl) may reduce this risk .
- Solubility: Polar groups (e.g., 5-aminopyrimidinone, ) increase water solubility but limit membrane penetration.
Receptor Affinity and Functional Activity
- Quinazolinone vs. Pyrimidinone: Replacing bicyclic quinazolinones with pyrimidinones (e.g., 6-phenyl-4(3H)-pyrimidinone) reduces 5-HT1A/7R affinity, suggesting pyrimidinone derivatives require optimized substituents for receptor engagement .
- Antimicrobial Activity: Trifluoromethyl and methyl groups at C-5/C-6 in pyrimidinones correlate with antibacterial activity loss, whereas isopentyl’s bulkiness may restore potency through hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
